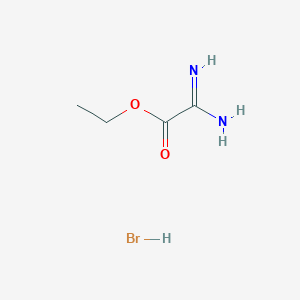
Ethyl 2-amino-2-iminoacetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-iminoacetate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-iminoacetate hydrobromide can be synthesized through several methods. One common approach involves the reaction of ethyl formate with formamidine hydrochloride in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-ethoxycarbonylformamidine hydrobromide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-2-iminoacetate hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-iminoacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-ethoxycarbonylformamidine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- 1-Ethoxycarbonylformamidine hydrochloride
- 1-Methoxycarbonylformamidine hydrobromide
- 1-Ethoxycarbonylformamidine sulfate
Uniqueness: Ethyl 2-amino-2-iminoacetate hydrobromide is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of yield and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C4H9BrN2O2 |
|---|---|
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
ethyl 2-amino-2-iminoacetate;hydrobromide |
InChI |
InChI=1S/C4H8N2O2.BrH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H |
Clave InChI |
BOPPSRGQAVIGSO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















